

# 4,6-Dichloro-5-methoxypyrimidine CAS number 5018-38-2 data

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## Compound of Interest

Compound Name: 4,6-Dichloro-5-methoxypyrimidine

Cat. No.: B156074

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An In-depth Technical Guide to **4,6-Dichloro-5-methoxypyrimidine** (CAS: 5018-38-2)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4,6-Dichloro-5-methoxypyrimidine** is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[\[1\]](#)[\[2\]](#) Its pyrimidine core is a fundamental scaffold in numerous pharmaceuticals and agrochemicals.[\[2\]](#) [\[3\]](#) The reactivity of this compound is primarily defined by the two chlorine atoms at the 4 and 6 positions, which are susceptible to nucleophilic aromatic substitution, making it an invaluable building block for creating diverse molecular libraries.[\[3\]](#)[\[4\]](#) This document provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, safety information, and reactivity, intended for professionals in research and development.

## Compound Identification and Properties

The fundamental identifiers and physicochemical properties of **4,6-Dichloro-5-methoxypyrimidine** are summarized below.

Table 1: Compound Identification

Identifier	Value
CAS Number	5018-38-2[1][5]
Molecular Formula	C <sub>5</sub> H <sub>4</sub> Cl <sub>2</sub> N <sub>2</sub> O[1][6]
Molecular Weight	179.00 g/mol [7][8]
EC Number	225-699-1[1][5]
InChI Key	IJQIGKLBGKSNT-UHFFFAOYSA-N[7]
Canonical SMILES	COc1c(Cl)ncnc1Cl[7]

Table 2: Physicochemical Properties

Property	Value	Source
Appearance	White to off-white solid, powder, or crystal.[1][9]	
Melting Point	50-58 °C (range from various sources).[1]	
Boiling Point	257.8 °C at 760 mmHg.[1]	
Density	~1.446 g/cm <sup>3</sup> .[1][6]	
Solubility	Slightly soluble in Chloroform and Dichloromethane.[1][9]	
Flash Point	109.7 °C.[1]	
pKa (Predicted)	-4.13 ± 0.26.[1][9]	
Storage	Store at 2-8°C under an inert gas (Nitrogen or Argon).[1][9]	

## Spectral Data

Detailed spectral analysis is crucial for compound verification. The known proton NMR data is presented below.

Table 3:  $^1\text{H}$  NMR Spectral Data

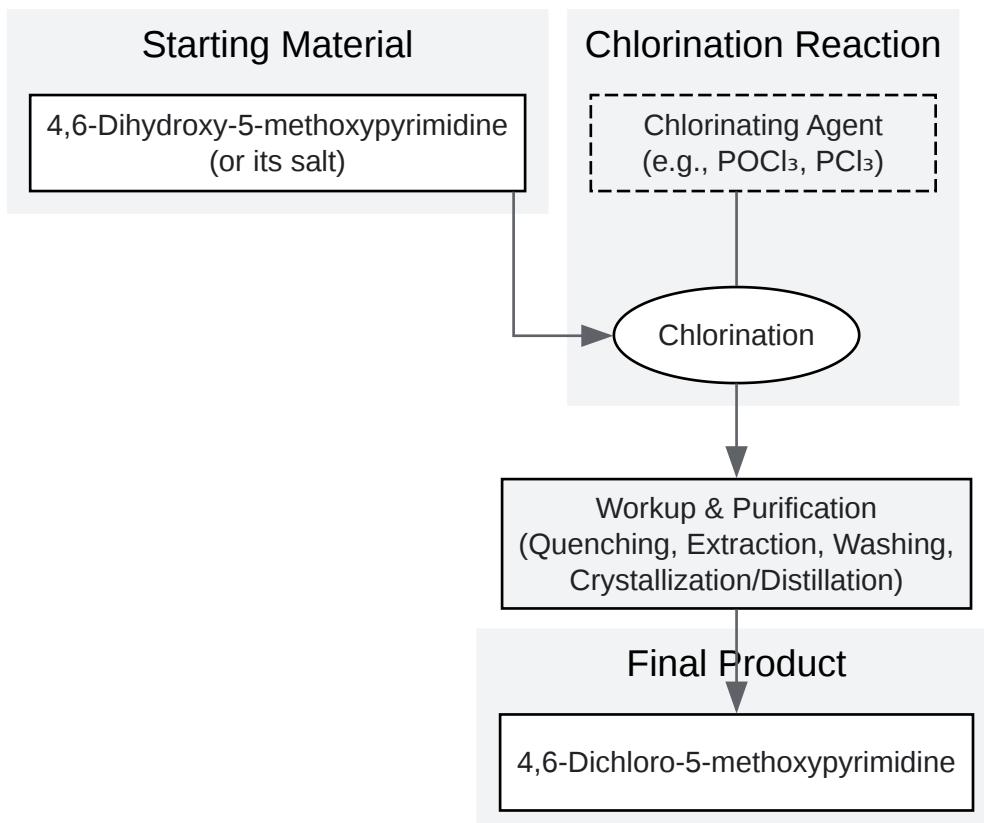
Solvent	Chemical Shift ( $\delta$ )	Multiplicity	Integration	Assignment	Source
$\text{CDCl}_3$	8.55 ppm	Singlet	1H	Pyrimidine C2-H	<a href="#">[9]</a> <a href="#">[10]</a>
$\text{CDCl}_3$	4.00 ppm	Singlet	3H	Methoxy (-OCH <sub>3</sub> )	<a href="#">[9]</a> <a href="#">[10]</a>

Note: Further spectral data such as  $^{13}\text{C}$  NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are available from various suppliers and databases.[\[7\]](#)[\[11\]](#)

## Synthesis and Experimental Protocols

The synthesis of **4,6-Dichloro-5-methoxypyrimidine** typically involves the chlorination of a hydroxypyrimidine precursor.[\[3\]](#) The most common methods utilize chlorinating agents like phosphorus oxychloride ( $\text{POCl}_3$ ) or phosphorus trichloride ( $\text{PCl}_3$ ).[\[3\]](#)[\[12\]](#)

## General Synthesis Workflow

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Caption: General workflow for the synthesis of **4,6-Dichloro-5-methoxypyrimidine**.

## Protocol 1: Synthesis using Phosphorus Oxychloride in Toluene

This method is adapted from a procedure described in patent literature and is known for its high yield.[9][13]

Materials:

- 5-methoxypyrimidine-4,6-diol (96.0 g, 676 mmol)
- Triethylamine (95.0 mL, 680 mmol)
- Phosphorus oxychloride (trichlorophosphate) (140 mL, 1.5 mol)

- Anhydrous Toluene (1.4 L)
- Ice water
- Saturated sodium bicarbonate solution
- Saturated saline solution
- Anhydrous magnesium sulfate

**Procedure:**

- Suspend 5-methoxypyrimidine-4,6-diol and triethylamine in 1.2 L of anhydrous toluene in a suitable reaction vessel.
- Heat the suspension to 100-105°C.
- Slowly add a solution of phosphorus oxychloride (140 mL) in anhydrous toluene (200 mL) dropwise over 30 minutes.
- Once the addition is complete, reflux the reaction mixture for 1 hour.
- Cool the mixture to room temperature and decant the toluene layer.
- Carefully add ice water to the residue to quench the reaction.
- Extract the aqueous mixture with toluene (2 x 200 mL).
- Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 300 mL) and saturated saline (400 mL).
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The resulting product is **4,6-dichloro-5-methoxypyrimidine**, obtained as a white solid (Yield: ~86%).[\[9\]](#)[\[10\]](#)

## Protocol 2: Synthesis using Phosphorus Trichloride

This protocol offers an alternative to the more common phosphorus oxychloride, which can reduce production costs and potential hazards.[12]

#### Materials:

- 4,6-dihydroxy-5-methoxypyrimidine sodium salt
- Phosphorus trichloride (PCl<sub>3</sub>)
- An appropriate organic solvent (e.g., Toluene)
- Deionized water
- Alkali liquor (e.g., NaOH solution)

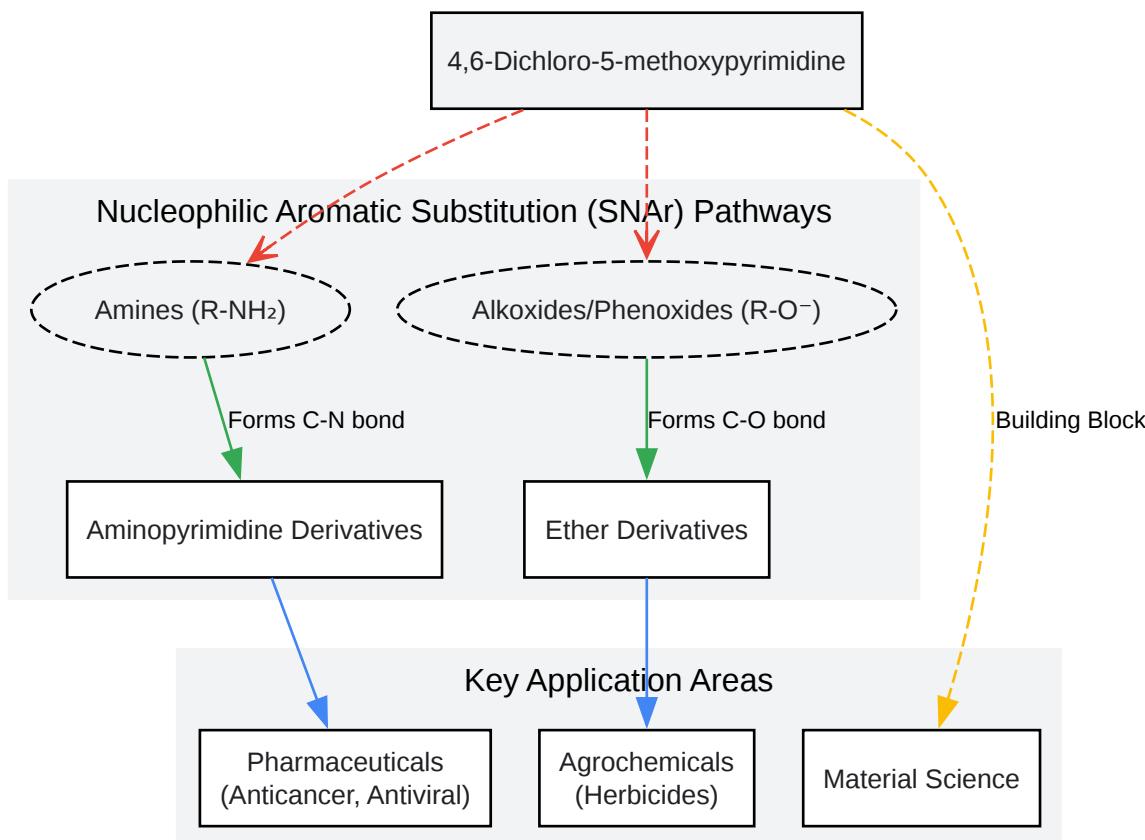
#### Procedure:

- Add phosphorus trichloride to the reaction vessel and heat to 70-80°C.
- Over a period of 0.5 to 1.5 hours, add the 4,6-dihydroxy-5-methoxypyrimidine sodium salt, maintaining the reaction temperature between 80-95°C.
- Heat the mixture to reflux at 110-120°C for 2 to 6 hours.
- Cool the reaction mixture to below 90°C and add an organic solvent to dissolve the material.
- Add deionized water to hydrolyze the mixture, then allow the layers to separate.
- Isolate the organic layer and add alkali liquor to adjust the pH to 6.5-7.0.
- Allow the layers to separate again and collect the organic layer.
- Distill the organic solvent to yield the final product.[12]

## Chemical Reactivity and Applications

The chemical utility of **4,6-Dichloro-5-methoxypyrimidine** stems from its ability to undergo nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions.[3] The two chlorine atoms are effective

leaving groups, allowing for sequential or simultaneous substitution by a variety of nucleophiles.



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Caption: Reactivity pathways and major applications of **4,6-Dichloro-5-methoxypyrimidine**.

- Reaction with Amines: Treatment with various primary or secondary amines leads to the formation of mono- or di-substituted aminopyrimidines, which are precursors to many pharmacologically active compounds.[3]
- Reaction with Alkoxides: Alkoxides and phenoxides can displace the chlorine atoms to form ether derivatives.[3]
- Applications: It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals like herbicides, and dyestuffs.[2][9] It has been specifically noted as an intermediate in the production of the antibacterial drug sulfadoxine.

## Safety and Handling

**4,6-Dichloro-5-methoxypyrimidine** is a hazardous substance and must be handled with appropriate safety precautions.

Table 4: GHS Hazard Information

Category	Code	Description
Signal Word	Danger[5]	
Hazard Statements	H302	Harmful if swallowed.[5]
H315	Causes skin irritation.[5]	
H318 / H319	Causes serious eye damage / irritation.[5]	
Precautionary Statements	P280	Wear protective gloves/protective clothing/eye protection/face protection.[5]
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]	

### Handling Recommendations:

- Use only in a well-ventilated area, preferably a chemical fume hood.[14]
- Avoid formation of dust and aerosols.[5]
- Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[5][14]
- Wash hands thoroughly after handling.[5]
- Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][15]

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